molecular formula C22H19N3O2S B15082138 [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

Cat. No.: B15082138
M. Wt: 389.5 g/mol
InChI Key: FCAUVWIEGDUULP-HZHRSRAPSA-N
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Description

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate is a complex organic compound with a unique structure that includes both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the phenylcarbamothioylhydrazine intermediate, which is then reacted with an appropriate aldehyde to form the hydrazone. This hydrazone is subsequently coupled with 2-methylbenzoic acid under esterification conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its potential biological activities also make it a compound of interest in medicinal research.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C22H19N3O2S/c1-16-7-5-6-10-20(16)21(26)27-19-13-11-17(12-14-19)15-23-25-22(28)24-18-8-3-2-4-9-18/h2-15H,1H3,(H2,24,25,28)/b23-15+

InChI Key

FCAUVWIEGDUULP-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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